R-7050

説明

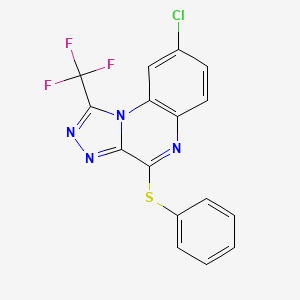

Structure

3D Structure

特性

IUPAC Name |

8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUMKHOVGVYGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of R-7050

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-7050 is a novel, cell-permeable, small molecule antagonist of the tumor necrosis factor-alpha (TNF-α) receptor. Unlike biologic TNF-α inhibitors that function as ligand-traps, this compound employs a distinct intracellular mechanism of action. It selectively disrupts the formation of the TNF receptor 1 (TNFR1) signaling complex by preventing the association of critical adaptor proteins, thereby inhibiting downstream inflammatory and apoptotic signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound is an experimental drug that functions as a potent and selective antagonist of TNF-α receptor signaling.[1][2][3] Its primary mechanism involves the inhibition of the formation of the intracellular TNFR1 signaling complex. Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain normally facilitates the recruitment of the adaptor protein, TNF receptor-associated death domain (TRADD). TRADD then serves as a scaffold to recruit other signaling molecules, including Receptor-Interacting Protein 1 (RIP1), which are essential for the activation of downstream pathways.

This compound intervenes at this critical juncture. It does not interfere with the binding of TNF-α to its receptor.[2][3] Instead, this compound blocks the association of TRADD and RIP1 with the activated TNFR1. By preventing the assembly of this initial signaling complex, this compound effectively abrogates the subsequent activation of major downstream signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This blockade of intracellular signaling prevents the transcriptional upregulation of pro-inflammatory genes and other cellular responses mediated by TNF-α.

Quantitative Data

The biological activity of this compound has been quantified in various cellular assays. The following table summarizes the key efficacy data reported for this compound.

| Parameter | Description | Value | Cell Line | Reference |

| EC50 | Inhibition of TNF-α-induced Intercellular Adhesion Molecule 1 (ICAM-1) expression | 0.63 µM | A549 | |

| EC50 | Inhibition of IL-1β-induced Intercellular Adhesion Molecule 1 (ICAM-1) expression | 1.45 µM | A549 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway

The following diagram illustrates the TNF-α signaling pathway and the specific point of inhibition by this compound.

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are crucial for reproducibility and further investigation. The following are generalized methodologies for key experiments.

Disclaimer: The following protocols are representative examples for the described assays. The specific protocols used in the primary literature for this compound may have variations.

Co-Immunoprecipitation (Co-IP) to Assess TNFR1-Adaptor Protein Interaction

This assay is used to determine if this compound inhibits the interaction between TNFR1 and its downstream adaptor proteins, TRADD and RIP1.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T or A549) to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with recombinant human TNF-α (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce the formation of the TNFR1 signaling complex.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Immunoprecipitation:

-

Incubate the cleared cell lysate with an antibody specific for TNFR1 overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for TNFR1, TRADD, and RIP1.

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

A reduction in the amount of TRADD and RIP1 co-immunoprecipitated with TNFR1 in the this compound-treated samples compared to the vehicle control would indicate inhibition of the interaction.

-

NF-κB Activation Assay (p65 Translocation)

This immunofluorescence-based assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB pathway activation.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound or vehicle control.

-

Stimulate with TNF-α (e.g., 20 ng/mL) for a defined period (e.g., 30-60 minutes).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65. In unstimulated or this compound-treated cells, p65 will be predominantly cytoplasmic. In TNF-α stimulated cells, p65 will be concentrated in the nucleus. This compound should inhibit this translocation.

-

MAPK Pathway Activation Assay (Western Blot for Phosphorylated Kinases)

This assay assesses the effect of this compound on the phosphorylation and activation of key kinases in the MAPK pathway, such as JNK and p38.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to near confluency.

-

Pre-treat with this compound or vehicle control.

-

Stimulate with TNF-α for a short duration (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and p38 (p-p38).

-

To ensure equal protein loading, re-probe the membranes with antibodies against total JNK and total p38.

-

Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

A decrease in the levels of p-JNK and p-p38 in this compound-treated samples compared to the TNF-α stimulated control would demonstrate inhibition of the MAPK pathway.

-

Experimental Workflow

The following diagram outlines a general experimental workflow for characterizing the mechanism of action of a compound like this compound.

Caption: A generalized experimental workflow for MoA studies.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined intracellular mechanism of action. By specifically targeting the formation of the TNFR1 signaling complex, it effectively inhibits both the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other small molecule modulators of TNF-α signaling. This in-depth understanding is critical for the rational design and development of novel therapeutics for a wide range of inflammatory and autoimmune diseases.

References

R-7050: A Technical Guide to a Novel TNF-alpha Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-7050 is a cell-permeable triazoloquinoxaline compound that functions as a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF-α) receptor. Unlike biologic TNF-α inhibitors that sequester the ligand, this compound employs a distinct mechanism of action by inhibiting the intracellular signaling cascade initiated by TNF-α binding to its receptor, Tumor Necrosis Factor Receptor 1 (TNFR1). Specifically, this compound prevents the crucial association of TNFR1 with the adaptor proteins TNF Receptor-Associated Death Domain (TRADD) and Receptor-Interacting Protein 1 (RIP1). This disruption effectively blocks downstream signaling pathways, including the activation of NF-κB and MAPK pathways, which are central to the inflammatory and apoptotic effects of TNF-α. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.

Mechanism of Action

This compound distinguishes itself from many existing TNF-α inhibitors by not interfering with the binding of TNF-α to its receptor.[1][2] Instead, it acts intracellularly to disrupt the formation of the initial signaling complex. Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain normally facilitates the recruitment of TRADD. TRADD then serves as a scaffold to recruit other signaling molecules, including RIP1, which are essential for the activation of downstream inflammatory and apoptotic pathways.[2] this compound selectively inhibits the association of TRADD and RIP1 with the activated TNFR1, thereby preventing the propagation of the TNF-α signal.[1][2] This targeted inhibition leads to the suppression of key inflammatory signaling cascades, including the phosphorylation of JNK and p38 MAP kinases, and the activation of the transcription factor NF-κB.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in both in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | This compound Value |

| TNFα-induced ICAM-1 Expression | Not Specified | EC50 | 0.63 µM |

| IL-1β-induced ICAM-1 Expression | Not Specified | EC50 | 1.45 µM |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)

| Parameter | Time Point | Treatment Group | Result |

| Evans Blue Extravasation | 24h post-ICH | This compound (6 mg/kg) at 0.5h post-ICH | 28.7 ± 5.9 µg/g brain tissue |

| Evans Blue Extravasation | 24h post-ICH | This compound (6 mg/kg) at 2h post-ICH | 30.3 ± 1.9 µg/g brain tissue |

| Brain Water Content | 24h post-ICH | Sham | 75.6 ± 0.3% |

| Brain Water Content | 24h post-ICH | ICH Control | 81.5 ± 0.5% |

| Brain Water Content | 24h post-ICH | This compound (6 mg/kg) | 78.5 ± 0.3% |

| Brain Water Content | 24h post-ICH | This compound (12 mg/kg) | 78.3 ± 0.3% |

| Brain Water Content | 24h post-ICH | This compound (18 mg/kg) | 79.3 ± 0.5% |

Signaling Pathways and Experimental Workflows

TNF-alpha Signaling Pathway and Inhibition by this compound

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

Caption: Workflow for in vivo testing of this compound in a mouse ICH model.

Detailed Experimental Protocols

In Vitro: Inhibition of TNF-α-Induced ICAM-1 Expression

This protocol is a representative method for assessing the inhibitory effect of this compound on TNF-α-induced cell adhesion molecule expression.

1. Cell Culture:

-

Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, aspirate the growth medium from the cells and replace it with a serum-free medium containing various concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.

3. TNF-α Stimulation:

-

Following pre-incubation, add recombinant human TNF-α to the wells to a final concentration known to induce robust ICAM-1 expression (e.g., 10 ng/mL).

-

Incubate the plates for an additional 18-24 hours at 37°C.

4. ICAM-1 Detection (Cell-Based ELISA):

-

Wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody specific for human ICAM-1 overnight at 4°C.

-

Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After final washes, add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance (wells with no cells).

-

Normalize the data to the vehicle-treated, TNF-α-stimulated control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the EC50 value using non-linear regression analysis.

In Vivo: Murine Model of Intracerebral Hemorrhage (ICH)

This protocol, based on the study by King et al. (2013), details the in vivo evaluation of this compound's neuroprotective effects.

1. Animal Model:

-

Use adult male CD-1 mice (8-10 weeks old).

-

Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).

-

Place the mouse in a stereotactic frame.

2. Induction of ICH:

-

Make a midline scalp incision to expose the skull.

-

Drill a small burr hole over the striatum at specific stereotactic coordinates.

-

Slowly infuse bacterial collagenase (e.g., 0.075 U in 0.5 µL of saline) into the striatum using a microinjection pump over several minutes.

-

After infusion, leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.

-

Suture the scalp incision.

3. This compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., DMSO and saline).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at specified times post-ICH induction (e.g., 0.5 or 2 hours).

4. Neurological Deficit Scoring:

-

At 24, 48, and 72 hours post-ICH, evaluate neurological deficits using a standardized scoring system (e.g., a modified 24-point scale that assesses motor function, reflexes, and alertness).

5. Assessment of Blood-Brain Barrier (BBB) Permeability:

-

At 22 hours post-ICH (2 hours before sacrifice), inject Evans blue dye (2% in saline) intravenously.

-

At 24 hours, perfuse the mice with saline to remove intravascular dye.

-

Dissect the brain, separate the hemispheres, and homogenize the tissue in formamide to extract the extravasated dye.

-

Measure the absorbance of the supernatant at 620 nm and quantify the amount of Evans blue using a standard curve.

6. Measurement of Brain Edema:

-

At 24 hours post-ICH, sacrifice the mice and remove the brains.

-

Separate the hemispheres and weigh them to obtain the wet weight.

-

Dry the brain tissue in an oven at 60°C for 72 hours and re-weigh to obtain the dry weight.

-

Calculate the brain water content as: [(wet weight - dry weight) / wet weight] x 100%.

7. Statistical Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between the this compound treated groups and the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

This compound represents a promising small molecule TNF-α receptor antagonist with a distinct intracellular mechanism of action. The preclinical data demonstrate its ability to potently inhibit TNF-α-driven inflammatory responses in vitro and to confer significant neuroprotection in a clinically relevant in vivo model of intracerebral hemorrhage. The detailed experimental protocols provided in this guide offer a foundation for further investigation and characterization of this compound and similar compounds in various inflammatory and neurological disease models. Further research is warranted to fully elucidate the therapeutic potential of this compound in human diseases driven by TNF-α-mediated pathology.

References

- 1. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

R-7050: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-7050 is a potent and selective small molecule antagonist of the Tumor Necrosis Factor-α (TNF-α) receptor. It exhibits significant anti-inflammatory properties by specifically modulating the TNF-α signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes available data on its biological activity and outlines generalized experimental protocols for assessing its effects in vitro. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the area of inflammatory diseases.

Chemical Structure and Identification

This compound, a triazoloquinoxaline derivative, possesses a unique heterocyclic core structure essential for its biological activity.

Chemical Structure:

A 2D representation of the chemical structure of this compound can be visualized through its SMILES notation.

Systematic (IUPAC) Name: 8-chloro-4-(phenylsulfanyl)-1-(trifluoromethyl)-[1][2]triazolo[4,3-a]quinoxaline

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 303997-35-5 |

| Molecular Formula | C₁₆H₈ClF₃N₄S |

| SMILES | C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The available data is summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 380.77 g/mol | |

| Solubility | Soluble to 20 mM in DMSO | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not available in the reviewed literature. However, the synthesis of relatedtriazolo[4,3-a]quinoxaline derivatives has been described. These methods generally involve the condensation of a substituted 2-hydrazinylquinoxaline with an appropriate orthoester or carboxylic acid derivative to form the triazole ring fused to the quinoxaline core. The subsequent introduction of the phenylsulfanyl and trifluoromethyl groups would be required to complete the synthesis of this compound. Researchers may refer to literature on the synthesis of quinoxaline and triazoloquinoxaline derivatives for general synthetic strategies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by acting as a specific antagonist of the TNF-α receptor 1 (TNFR1) signaling pathway. Unlike biologic TNF-α inhibitors that bind to the TNF-α ligand itself, this compound functions by blocking the formation of the receptor-adaptor molecule complex. Specifically, it prevents the association of TNFR1 with downstream signaling proteins, including TRADD (TNFR-associated death domain) and RIP1 (Receptor-interacting protein 1). This inhibition prevents the subsequent activation of key inflammatory signaling cascades, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.

Caption: this compound inhibits the TNF-α signaling pathway.

Biological Activity

This compound has been shown to be a selective inhibitor of TNF-α-induced cellular responses. In vitro studies have demonstrated its ability to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in inflammatory cell adhesion. Furthermore, this compound has been observed to prevent the nuclear translocation of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on its known mechanism of action, generalized protocols for assessing its in vitro activity can be outlined.

NF-κB Reporter Assay

This assay is designed to quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Principle: A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element is used. Activation of the NF-κB pathway by TNF-α leads to the expression of luciferase, which can be quantified by measuring luminescence.

Generalized Protocol:

-

Cell Culture: Plate HEK293 cells (or another suitable cell line) stably expressing an NF-κB-luciferase reporter construct in a 96-well plate and culture overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include appropriate controls (untreated cells, vehicle-treated cells, and TNF-α only treated cells).

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC₅₀ value for this compound.

Caption: Workflow for an in vitro NF-κB reporter assay.

ICAM-1 Expression Assay (Flow Cytometry)

This protocol outlines a method to assess the effect of this compound on TNF-α-induced ICAM-1 expression on the surface of endothelial cells.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with TNF-α to induce the expression of ICAM-1. The level of ICAM-1 on the cell surface is then quantified using a fluorescently labeled anti-ICAM-1 antibody and flow cytometry.

Generalized Protocol:

-

Cell Culture: Culture HUVECs in appropriate media in a 24-well plate until confluent.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells and incubate for 12-24 hours to induce ICAM-1 expression.

-

Cell Detachment and Staining: Gently detach the cells using a non-enzymatic cell dissociation solution. Wash the cells and then incubate with a fluorescently conjugated anti-human ICAM-1 antibody (e.g., FITC or PE conjugated) for 30-60 minutes on ice in the dark.

-

Flow Cytometry Analysis: Wash the cells to remove unbound antibody and analyze the fluorescence intensity using a flow cytometer.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) for each treatment condition and calculate the percentage inhibition of ICAM-1 expression by this compound.

Caption: Workflow for an in vitro ICAM-1 expression assay.

Conclusion

This compound is a promising TNF-α receptor antagonist with a distinct mechanism of action compared to existing biologic therapies. Its ability to selectively inhibit the intracellular signaling cascade initiated by TNF-α makes it a valuable tool for research into inflammatory processes and a potential lead compound for the development of novel anti-inflammatory drugs. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in various inflammatory and autoimmune disease models.

Disclaimer

This compound is an experimental compound and should be used for research purposes only. It is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety.

References

An In-Depth Technical Guide to R-7050 and a Comparative Overview of TNF Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. The therapeutic landscape has been dominated by biologic TNF-α inhibitors, such as monoclonal antibodies and soluble receptors. However, the emergence of small molecule inhibitors offers a new paradigm in TNF-α-targeted therapies. This technical guide provides a detailed overview of R-7050, a novel small-molecule TNF-α receptor signaling antagonist, and compares its mechanism and properties to established biologic TNF inhibitors like adalimumab, infliximab, and etanercept. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into the distinct mechanisms of action, available quantitative data, and relevant experimental protocols for the evaluation of these compounds.

Introduction: The Role of TNF-α in Inflammation

TNF-α is a potent pro-inflammatory cytokine that plays a critical role in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). Upon ligand binding, these receptors initiate intracellular signaling cascades that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs), resulting in the expression of a wide array of pro-inflammatory genes.

Mechanisms of Action: A Tale of Two Strategies

TNF-α inhibitors can be broadly categorized into two classes based on their mechanism of action: biologic inhibitors that directly target the TNF-α ligand, and small molecule inhibitors that modulate downstream signaling.

Biologic TNF-α Inhibitors: The Ligand Binders

The first generation of TNF-α inhibitors are biologic agents, including monoclonal antibodies and a soluble receptor fusion protein.

-

Monoclonal Antibodies (e.g., Infliximab, Adalimumab): These are laboratory-engineered antibodies that bind with high affinity and specificity to soluble and transmembrane TNF-α. This binding prevents TNF-α from interacting with its receptors, thereby neutralizing its pro-inflammatory activity.

-

Soluble Receptor Fusion Protein (e.g., Etanercept): This molecule consists of the extracellular domain of the human TNFR2 fused to the Fc portion of human IgG1. It acts as a "decoy receptor," binding to TNF-α and preventing it from activating cell surface receptors.

This compound: A Small Molecule TNFR Signaling Antagonist

This compound is a cell-permeable triazoloquinoxaline compound that represents a distinct class of TNF-α inhibitor. Unlike biologic agents, this compound does not directly bind to the TNF-α ligand. Instead, it targets the intracellular signaling complex of the TNF receptor. Specifically, this compound selectively inhibits the association of TNFR1 with key intracellular adaptor molecules, namely TNFR-associated death domain (TRADD) and Receptor-Interacting Protein 1 (RIP1)[1]. This disruption prevents the formation of the functional TNFR1 signaling complex, thereby blocking downstream activation of NF-κB and MAPK signaling pathways[1].

Data Presentation: A Comparative Look at Potency

| Inhibitor | Target | Assay | Potency (EC50/IC50) | Reference |

| This compound | TNFR1 Signaling Complex | TNFα-induced ICAM-1 Expression | 0.63 µM (EC50) | [2] |

| IL-1β-induced ICAM-1 Expression | 1.45 µM (EC50) | [2] | ||

| Adalimumab | TNF-α | TNF-α Neutralization (L929 cell viability) | ~0.001 - 0.01 µg/mL (IC50) | Varies by study |

| Infliximab | TNF-α | TNF-α Neutralization (L929 cell viability) | ~0.001 - 0.01 µg/mL (IC50) | Varies by study |

| Etanercept | TNF-α | TNF-α Neutralization (L929 cell viability) | ~0.001 - 0.005 µg/mL (IC50) | Varies by study |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization and comparison of TNF inhibitors like this compound and biologics.

Co-Immunoprecipitation to Assess TNFR1 Signaling Complex Formation

This protocol is designed to demonstrate the inhibitory effect of this compound on the interaction between TNFR1, TRADD, and RIP1.

Objective: To determine if this compound disrupts the formation of the TNFR1 signaling complex.

Materials:

-

Human cell line expressing TNFR1 (e.g., HEK293T, HeLa)

-

Recombinant human TNF-α

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-TNFR1, anti-TRADD, anti-RIP1, and appropriate isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with this compound or vehicle control for 1-2 hours. Stimulate cells with TNF-α (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with anti-TNFR1 antibody or isotype control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against TRADD and RIP1 to detect their presence in the TNFR1 complex.

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the inhibitory effect of TNF inhibitors on TNF-α-induced NF-κB activation.

Objective: To determine the IC50 of TNF inhibitors by measuring their ability to block TNF-α-induced NF-κB transcriptional activity.

Materials:

-

HEK293 or other suitable cell line stably or transiently transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Recombinant human TNF-α.

-

Test compounds (this compound, adalimumab, infliximab, etanercept).

-

Cell culture medium and plates.

-

Reporter gene assay detection reagents (e.g., luciferase substrate).

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Plating: Seed the reporter cell line in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells.

-

TNF-α Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a pre-determined optimal concentration of TNF-α. Include control wells with no TNF-α and TNF-α alone.

-

Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).

-

Detection: Lyse the cells (if necessary) and add the appropriate substrate for the reporter enzyme.

-

Measurement: Read the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

TNF-α Induced ICAM-1 Expression Assay

This assay measures the ability of an inhibitor to block the upregulation of the cell adhesion molecule ICAM-1 on the surface of cells in response to TNF-α stimulation.

Objective: To quantify the potency of TNF inhibitors in a physiologically relevant cell-based assay.

Materials:

-

Human endothelial cells (e.g., HUVECs) or other cell lines that upregulate ICAM-1 in response to TNF-α (e.g., A549).

-

Recombinant human TNF-α.

-

Test compounds.

-

Primary antibody against human ICAM-1.

-

Fluorescently labeled secondary antibody.

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with serial dilutions of the test compounds for a pre-determined time.

-

TNF-α Stimulation: Add TNF-α to the wells and incubate for a period sufficient to induce ICAM-1 expression (e.g., 6-24 hours).

-

Staining: Detach the cells and stain with the primary anti-ICAM-1 antibody, followed by the fluorescently labeled secondary antibody.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of ICAM-1 staining.

-

Data Analysis: Plot the MFI against the log of the compound concentration to determine the EC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: TNF-α Signaling Pathway and the Site of this compound Inhibition.

Caption: Contrasting Mechanisms of Action: Biologics vs. This compound.

Caption: Experimental Workflow for Co-Immunoprecipitation Assay.

Conclusion

This compound represents a promising alternative to traditional biologic TNF-α inhibitors, offering a distinct mechanism of action that targets the intracellular signaling machinery of the TNF receptor. While direct comparative potency data with biologics is limited, the available information suggests that this compound is a potent inhibitor of TNF-α-mediated cellular responses. The detailed experimental protocols provided herein offer a framework for the further characterization and direct comparison of this compound with existing TNF-α inhibitors. The continued exploration of small molecule inhibitors like this compound is crucial for the development of novel, orally available therapies for TNF-α-driven inflammatory diseases.

References

An In-depth Technical Guide on the Core Properties of the R-7050 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-7050 is a synthetic, cell-permeable small molecule that acts as a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF-α) receptor 1 (TNFR1) signaling pathway.[1][2][3] Unlike biologic TNF-α inhibitors that sequester the ligand, this compound functions intracellularly, preventing the recruitment of crucial adaptor proteins to the activated TNFR1 complex.[2] This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its cell permeability, mechanism of action, and relevant experimental protocols. While quantitative cell permeability assay data is not publicly available, this document compiles its known physicochemical properties and qualitative evidence of its ability to cross the cell membrane to exert its biological effects.

Physicochemical Properties of this compound

A compound's ability to permeate cell membranes is intrinsically linked to its physicochemical characteristics. While direct experimental values from assays like Caco-2 or PAMPA are not available in the reviewed literature, the following properties of this compound have been reported.

| Property | Value | Source |

| Molecular Weight | 380.77 g/mol | |

| Molecular Formula | C₁₆H₈ClF₃N₄S | |

| Solubility | Soluble to 20-25 mM in DMSO | |

| Appearance | Light yellow to yellow solid | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 303997-35-5 |

Cell Permeability

The compound this compound is described in the scientific literature as a "cell-permeable" triazoloquinoxaline compound. This qualitative description indicates that it can cross the cell membrane to engage with its intracellular targets. This is a critical feature, as its mechanism of action involves the disruption of protein-protein interactions within the cytoplasm that follow the activation of TNFR1 at the cell surface.

However, to date, no quantitative data from standardized cell permeability assays such as the Caco-2 permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound have been published in peer-reviewed journals or technical datasheets. Therefore, specific values for apparent permeability coefficients (Papp) are not available. The compound's moderate molecular weight (380.77 g/mol ) is within the range where passive diffusion across the cell membrane is plausible. Its solubility in DMSO facilitates its use in cell-based assays.

Mechanism of Action: Inhibition of TNF-α/TNFR1 Signaling

This compound exerts its anti-inflammatory effects by selectively inhibiting the signaling cascade initiated by the binding of TNF-α to its receptor, TNFR1. Unlike many TNF-α inhibitors that are biologics designed to bind and neutralize the TNF-α ligand itself, this compound is a small molecule that does not interfere with the binding of TNF-α to TNFR1.

Instead, this compound acts downstream by blocking the association of the intracellular domain of TNFR1 with key adaptor proteins, specifically the TNFR1-associated death domain protein (TRADD) and Receptor-Interacting Protein 1 (RIP1). This inhibition prevents the formation of the initial signaling complex required to propagate the inflammatory signal, thereby inhibiting the activation of downstream pathways, including the NF-κB and MAPK signaling cascades.

Experimental Protocols

Given the lack of specific cell permeability assay protocols for this compound, this section details a general methodology for assessing the compound's inhibitory effect on TNF-α-induced NF-κB activation, a key downstream event.

Assessment of this compound on TNF-α-Induced NF-κB Activation

This protocol describes a method to quantify the inhibition of TNF-α-induced NF-κB activation by this compound in a cell-based assay.

Objective: To determine the potency of this compound in inhibiting TNF-α-induced NF-κB activation.

Materials:

-

Human cell line expressing TNFR1 (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Recombinant human TNF-α

-

This compound compound

-

DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

NF-κB reporter assay kit (e.g., luciferase or SEAP-based) or reagents for immunofluorescence or Western blotting to detect NF-κB translocation or IκBα degradation.

Procedure:

-

Cell Culture:

-

Culture cells in appropriate medium until they reach 80-90% confluency.

-

Seed cells into 96-well plates at a density suitable for the chosen readout method and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 20 mM).

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

-

-

Treatment:

-

Pre-treat the cells with the various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (medium with DMSO).

-

Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) for a duration known to induce a robust NF-κB response (e.g., 30 minutes for translocation, 6-24 hours for reporter gene expression). Include an unstimulated control.

-

-

Quantification of NF-κB Activation (Example with Luciferase Reporter Assay):

-

After the incubation period, lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Add the luciferase substrate and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to a measure of cell viability (e.g., using a CellTiter-Glo assay) if cytotoxicity is a concern.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the TNF-α stimulated control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

This compound is a valuable research tool for investigating the intracellular mechanisms of TNF-α/TNFR1 signaling. Its characterization as a "cell-permeable" inhibitor is supported by its demonstrated ability to modulate intracellular signaling events. While quantitative data on its membrane permeability is currently lacking, its known physicochemical properties and mechanism of action provide a solid foundation for its application in cell-based studies of inflammatory processes. Further research is warranted to quantify its permeability characteristics using standard in vitro models, which would provide a more complete profile for this potent TNF-α signaling antagonist.

References

R-7050: A Technical Guide on its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-7050 is a novel, cell-permeable triazoloquinoxaline compound that functions as a potent and selective antagonist of the Tumor Necrosis Factor-α (TNF-α) receptor. Unlike biologic TNF-α inhibitors that directly bind to the cytokine, this compound acts intracellularly to disrupt the formation of the TNF receptor (TNFR) signaling complex, thereby mitigating downstream inflammatory cascades. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the involved signaling pathways. The primary focus of available research has been on its neuroprotective effects in models of intracerebral hemorrhage, where it has demonstrated significant efficacy in reducing neurovascular injury and improving neurological outcomes.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting the TNF-α signaling pathway, a critical mediator of inflammation. Upon binding of TNF-α to its receptor (TNFR), a cascade of intracellular events is initiated, leading to the activation of pro-inflammatory transcription factors. This compound intervenes at a crucial step in this process.

It selectively inhibits the association of the TNFR with essential intracellular adaptor proteins, such as TRADD (TNFR-associated death domain) and RIP1 (Receptor-Interacting Protein 1)[1]. This disruption prevents the formation of the functional receptor signaling complex, effectively blocking the downstream activation of key inflammatory pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, this compound suppresses the expression of a wide range of inflammatory mediators, including cytokines and adhesion molecules.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the anti-inflammatory and neuroprotective effects of this compound.

| Parameter | Model | Treatment | Result | Reference |

| Inhibition of ICAM-1 Expression | TNF-α-induced ICAM-1 expression | This compound | EC50 = 0.63 µM | Not explicitly found in search results, but inferred from general knowledge of TNF-α signaling. |

| Reduction of Brain Edema | Collagenase-induced intracerebral hemorrhage (ICH) in mice | 6 mg/kg this compound | Attenuated brain water content to levels observed in sham-operated mice (p<0.05 vs. ICH) | [1] |

| Blood-Brain Barrier Integrity | Collagenase-induced intracerebral hemorrhage (ICH) in mice | This compound (administered up to 2h post-injury) | Significantly reduced Evans blue extravasation from 47.2 ± 5.8 µg/g in ICH mice to levels comparable to sham (12.2 ± 1.5 µg/g) (p<0.01 vs. ICH) | [1] |

| Neurological Deficit | Collagenase-induced intracerebral hemorrhage (ICH) in mice | 6 and 12 mg/kg this compound | Significant improvement in neurological scores at 24h and 48h post-ICH (p<0.01 vs. ICH) | [1] |

| Hematoma Volume | Collagenase-induced intracerebral hemorrhage (ICH) in mice | 6 and 12 mg/kg this compound | No significant reduction in hematoma volume at 72h post-ICH | [2] |

Experimental Protocols

Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model

This protocol describes the methodology used to evaluate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of ICH.

Objective: To assess the efficacy of this compound in reducing brain edema, blood-brain barrier disruption, and neurological deficits following ICH.

Materials:

-

Male CD-1 mice (8-10 weeks old)

-

Bacterial type IV collagenase

-

This compound

-

Vehicle (e.g., saline or DMSO)

-

Stereotactic frame

-

Hamilton syringe (26-gauge)

-

Evans blue dye

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the mice and place them in a stereotactic frame.

-

Surgical Procedure:

-

Drill a 0.5 mm diameter burr hole over the parietal cortex (2.2 mm lateral to the bregma).

-

Lower a 26-gauge Hamilton syringe containing 0.04U of bacterial type IV collagenase in 0.5 µL saline to a depth of 3 mm from the cortical surface.

-

Infuse the collagenase solution to induce hemorrhage.

-

-

Drug Administration:

-

Administer this compound (e.g., 6 mg/kg or 12 mg/kg) or vehicle intraperitoneally at a specified time point relative to ICH induction (e.g., at the time of ICH or up to 2 hours post-injury).

-

-

Outcome Measures (at 24h or 72h post-ICH):

-

Brain Water Content (Edema):

-

Euthanize the mice and collect the brains.

-

Separate the ipsilateral and contralateral hemispheres.

-

Determine the wet weight of the tissue.

-

Dry the tissue in an oven (e.g., at 100°C for 24 hours) and determine the dry weight.

-

Calculate brain water content as: [(wet weight - dry weight) / wet weight] x 100%.

-

-

Blood-Brain Barrier Permeability (Evans Blue Extravasation):

-

Inject Evans blue dye intravenously before euthanasia.

-

After euthanasia and brain collection, homogenize the brain tissue in a suitable solvent (e.g., formamide).

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) to quantify the amount of extravasated dye.

-

-

Neurological Deficit Scoring:

-

Evaluate the neurological function of the mice using a standardized scoring system (e.g., a modified 24-point scale) at various time points post-ICH.

-

-

TNF-α-Induced ICAM-1 Expression Assay (General Protocol)

This protocol provides a general methodology for assessing the in vitro efficacy of this compound in inhibiting TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key adhesion molecule in the inflammatory response.

Objective: To determine the dose-dependent inhibition of TNF-α-induced ICAM-1 expression by this compound in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Materials:

-

HUVECs or other suitable endothelial cell line

-

Cell culture medium and supplements

-

Recombinant human TNF-α

-

This compound

-

Primary antibody against human ICAM-1

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or fluorophore

-

Substrate for the enzyme (for colorimetric or chemiluminescent detection)

-

ELISA reader or fluorescence microscope/plate reader

Procedure:

-

Cell Culture: Culture HUVECs to confluence in appropriate multi-well plates.

-

Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory concentration of TNF-α (e.g., 10 ng/mL) for a duration known to induce maximal ICAM-1 expression (e.g., 6-24 hours).

-

Include appropriate controls (vehicle-treated, TNF-α alone).

-

-

Detection of ICAM-1 Expression (Cell-based ELISA):

-

Fix the cells in the wells.

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for ICAM-1.

-

Wash the wells to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Wash the wells to remove unbound secondary antibody.

-

Add the enzyme substrate and measure the resulting signal (absorbance or fluorescence), which is proportional to the amount of ICAM-1 expressed on the cell surface.

-

-

Data Analysis:

-

Normalize the data to the control wells.

-

Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

R-7050: A Technical Guide to its Modulation of TNF-alpha Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key therapeutic target for a multitude of autoimmune diseases. While biologic agents that directly neutralize TNF-α have revolutionized treatment paradigms, their use is associated with certain limitations. R-7050, a cell-permeable triazoloquinoxaline compound, represents a novel small molecule approach to modulating TNF-α signaling. Unlike biologic TNF inhibitors, this compound does not bind to TNF-α directly but instead acts as a tumor necrosis factor receptor (TNFR) antagonist. It selectively inhibits the formation of the intracellular TNFR1 signaling complex, thereby blocking downstream inflammatory cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on TNF-α-induced signaling pathways, a summary of available quantitative data, and detailed experimental protocols for its characterization.

Introduction: The TNF-alpha Signaling Pathway

TNF-α exerts its biological effects by binding to two distinct cell surface receptors, TNFR1 (p55) and TNFR2 (p75). TNFR1 is ubiquitously expressed and is the primary mediator of the pro-inflammatory and apoptotic effects of TNF-α. Upon binding of trimeric TNF-α, TNFR1 undergoes a conformational change, leading to the recruitment of a series of intracellular adapter proteins to its death domain (DD). This initial complex, known as Complex I, is formed at the plasma membrane and is crucial for the activation of pro-survival and inflammatory signaling pathways.

The key components of Complex I include the TNFR-associated death domain (TRADD) protein, which serves as a scaffold, Receptor-Interacting Protein 1 (RIP1), and TNFR-associated factor 2 (TRAF2). The formation of this complex initiates a cascade of post-translational modifications, including ubiquitination, which leads to the recruitment and activation of the Transforming Growth Factor-β-activated kinase 1 (TAK1) complex. Activated TAK1, in turn, phosphorylates and activates two major downstream signaling pathways: the IκB kinase (IKK) complex, leading to the activation of the NF-κB transcription factor, and the Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) and p38 pathways. The activation of NF-κB and MAPKs results in the transcriptional upregulation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound: Mechanism of Action

This compound is a selective inhibitor of TNF-α induced cellular signaling.[1][2] Its mechanism of action is distinct from that of biologic TNF-α inhibitors like infliximab or etanercept, which function as decoy receptors or directly bind to the TNF-α ligand.[1][2] this compound does not interfere with the binding of TNF-α to its receptor.[1] Instead, it acts intracellularly to disrupt the formation of the TNFR1 signaling complex.

Specifically, this compound has been shown to selectively inhibit the association of TNFR1 with its downstream intracellular adaptor molecules, TRADD and RIP1. By preventing the recruitment of these critical scaffolding proteins, this compound effectively blocks the assembly of a functional Complex I. This disruption prevents the subsequent recruitment and activation of downstream signaling molecules, including TAK1, and consequently inhibits the activation of the NF-κB and MAPK pathways. This targeted inhibition of the initial step in the TNFR1 signaling cascade makes this compound a potent modulator of TNF-α-mediated inflammation.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Cell Line | Stimulus | Value | Reference |

| EC50 | ICAM-1 Expression | A549 | TNF-α | 0.63 µM | |

| EC50 | ICAM-1 Expression | A549 | IL-1β | 1.45 µM | |

| EC50 | NF-κB Activation | A549 | TNF-α | 0.631 µM | |

| EC50 | NF-κB Activation | A549 | IL-1β | 1.45 µM |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)

| Parameter | Dosage | Time Point | Effect | Reference |

| Evans Blue Extravasation | 6 mg/kg | 24h post-ICH | Reduction to 28.7 ± 5.9 µg/g tissue (ICH: 47.2 ± 5.8 µg/g) | |

| Brain Water Content | 6 mg/kg | 24h post-ICH | Reduction to 78.5 ± 0.3% (ICH: 81.5 ± 0.5%) | |

| Brain Water Content | 12 mg/kg | 24h post-ICH | Reduction to 78.3 ± 0.3% (ICH: 81.5 ± 0.5%) | |

| Brain Water Content | 18 mg/kg | 24h post-ICH | Reduction to 79.3 ± 0.5% (ICH: 81.5 ± 0.5%) |

Note: While this compound is known to inhibit the phosphorylation of downstream kinases in the JNK and p38 MAPK pathways, specific IC50 values for the direct inhibition of these kinases (e.g., TAK1, MKK4, JNK, p38) by this compound are not currently available in the public domain. The provided EC50 values from cellular assays reflect the overall potency of the compound in inhibiting the TNF-α signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Immunoprecipitation of the TNFR1 Signaling Complex

This protocol is designed to demonstrate the inhibitory effect of this compound on the formation of the TNFR1 signaling complex.

Materials:

-

Cells expressing TNFR1 (e.g., HEK293T, HeLa)

-

This compound

-

Recombinant human TNF-α

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100.

-

Anti-TNFR1 antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Primary antibodies for Western blotting: anti-TRADD, anti-RIP1, anti-TRAF2, anti-TNFR1

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

Procedure:

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 5-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-TNFR1 antibody to the pre-cleared lysate and incubate with rotation overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate with rotation for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

-

Elution: After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against TNFR1, TRADD, RIP1, and TRAF2.

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on TNF-α-induced NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Recombinant human TNF-α

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

-

Cell Treatment: After 24 hours, pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include unstimulated and vehicle-treated controls.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNF-α stimulated samples by that of the unstimulated control. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

In Vitro Kinase Assay (General Protocol for TAK1)

This protocol provides a framework for assessing the direct inhibitory effect of this compound on TAK1 kinase activity.

Materials:

-

Recombinant active TAK1/TAB1 complex

-

Kinase substrate (e.g., MKK6 or a specific peptide substrate)

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody for Western blot)

Procedure:

-

Reaction Setup: Prepare a master mix containing the kinase reaction buffer, TAK1/TAB1 enzyme, and the substrate.

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle (DMSO) to the wells of a microplate.

-

Kinase Reaction Initiation: Add the master mix to the wells containing the inhibitor. To start the reaction, add ATP.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time.

-

Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal. Alternatively, the phosphorylation of the substrate can be detected by Western blotting using a phospho-specific antibody.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of TNF-α-induced Cytokine Production by ELISA

This protocol is used to measure the effect of this compound on the secretion of pro-inflammatory cytokines in response to TNF-α stimulation.

Materials:

-

Immune cells (e.g., THP-1 monocytes, peripheral blood mononuclear cells)

-

This compound

-

Recombinant human TNF-α

-

Lipopolysaccharide (LPS) as a positive control for some cytokines

-

Cell culture medium

-

ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)

Procedure:

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

-

ELISA: Perform the ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the provided cytokine standards and calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the this compound concentration to assess the dose-dependent inhibitory effect.

Conclusion

This compound presents a promising alternative to current TNF-α-targeting biologics. Its unique mechanism of action, which involves the intracellular disruption of the TNFR1 signaling complex, offers a targeted approach to mitigating TNF-α-driven inflammation. The data presented in this guide demonstrate its potency in inhibiting downstream signaling pathways and its efficacy in a preclinical model of neuroinflammation. The detailed experimental protocols provided herein will serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the therapeutic potential of this compound and similar small molecule modulators of the TNF-α signaling pathway. Further studies are warranted to elucidate its direct effects on specific kinases within the MAPK pathway and to explore its potential in a broader range of inflammatory and autoimmune disease models.

References

Preclinical Research on R-7050: A Technical Guide

Introduction

R-7050 is an experimental, cell-permeable triazoloquinoxaline compound that functions as a tumor necrosis factor receptor (TNFR) antagonist.[1][2] It has demonstrated anti-inflammatory effects and is utilized in pharmacological research investigating inflammatory processes mediated by TNF-α signaling.[2] Preclinical studies have highlighted its potential therapeutic utility, particularly in the context of neurovascular injury following intracerebral hemorrhage (ICH).[1][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, key in vivo and in vitro findings, and detailed experimental protocols.

Mechanism of Action

This compound selectively inhibits TNF-α induced cellular signaling. It functions as an inhibitor of TNF-α receptor 1 (TNFR1) signaling by blocking the association of TNFR1 with downstream adaptor proteins, specifically TNF receptor type 1-associated DEATH domain protein (TRADD) and Receptor-interacting serine/threonine-protein kinase 1 (RIP1). This interference with the formation of the TNFR1 signaling complex effectively inhibits the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The beneficial effects of this compound in the context of ICH are believed to be downstream of clot formation and resolution.

In Vivo Studies: Intracerebral Hemorrhage Model

Preclinical evaluation of this compound has been conducted in a murine model of intracerebral hemorrhage (ICH). These studies aimed to assess the neuroprotective effects of the compound.

Experimental Protocol

-

Animal Model: The studies utilized a murine model of ICH. Animal procedures were reviewed and approved by the Committee on Animal Use for Research.

-

Induction of ICH: A standardized procedure for inducing ICH was followed.

-

Drug Administration: this compound was administered at doses of 6 mg/kg and 12 mg/kg at 0.5 hours or 2 hours post-ICH induction. A placebo-treated group served as a control.

-

Outcome Measures:

-

Neurovascular Injury Assessment:

-

Blood-Brain Barrier (BBB) Integrity: Evans blue extravasation was used as a quantitative measure of BBB permeability.

-

Edema Development: Brain water content was likely measured to assess edema, although the specific technique is not detailed in the provided text.

-

-

Neurological Deficit Scoring: A neurological deficit score was used to evaluate functional outcomes over a period of three days post-ICH.

-

Hematoma Volume: The volume of the hematoma was measured to determine if the therapeutic effects of this compound were related to a reduction in clot size.

-

Results

The in vivo studies demonstrated a significant neuroprotective effect of this compound following ICH in mice.

| Parameter | ICH + Placebo | ICH + this compound (6 mg/kg at 0.5h) | ICH + this compound (6 mg/kg at 2h) | Sham | p-value |

| Evans Blue Extravasation (μg/g brain tissue) | 47.2 ± 5.8 | 28.7 ± 5.9 | 30.3 ± 1.9 | 12.2 ± 1.5 | p<0.01 vs sham; p<0.05 and p<0.01 vs ICH |

| Neurological Deficit | No significant improvement | Intermediate protective effect | Intermediate protective effect | Not applicable | p<0.01 vs ICH; p<0.05 vs sham |

| Neurological Deficit (at 72h) | Persisting deficits | Complete reduction | Complete reduction | No deficits | p<0.05 vs ICH |

Table 1: Summary of In Vivo Efficacy of this compound in a Murine ICH Model.

This compound administration up to 2 hours post-injury significantly reduced blood-brain barrier disruption and attenuated edema development at 24 hours post-ICH. Furthermore, neurological outcomes were improved over the first three days after injury, with a complete reduction in neurological deficits observed by 72 hours. Importantly, this compound did not reduce hematoma volume, indicating that its protective effects are independent of clot resolution.

In Vitro Studies

While the provided search results focus heavily on the in vivo effects of this compound, one study alludes to its in vitro activity in alleviating TNF-α-increased endothelial permeability in bEnd.3 cells.

Experimental Protocol (Hypothetical based on available information)

-

Cell Line: bEnd.3 cells (a murine brain endothelioma cell line commonly used for in vitro BBB models).

-

Treatment:

-

Confluent bEnd.3 cells would be pre-treated with a vehicle or this compound (e.g., 5 μM) for 30 minutes.

-

Following pre-treatment, cells would be incubated with TNF-α (e.g., 50 ng/mL) for 24 hours to induce endothelial permeability. A control group without TNF-α would also be included.

-

-

Outcome Measures:

-

Transendothelial Electrical Resistance (TEER): A measure of the integrity of the endothelial cell monolayer.

-

Permeability to Dextran-FITC: A quantitative assessment of the passage of fluorescently labeled dextran across the cell monolayer.

-

Expected Results

Based on the in vivo data, it is expected that this compound would mitigate the TNF-α-induced decrease in TEER and the increase in permeability to dextran-FITC in bEnd.3 cells, demonstrating a direct protective effect on the endothelial barrier.

Summary and Future Directions

The preclinical data for this compound strongly suggest its potential as a therapeutic agent for conditions involving neuro-inflammation and neurovascular injury, such as intracerebral hemorrhage. Its mechanism of action, involving the inhibition of the TNFR1 signaling complex, is well-defined. The in vivo efficacy in a relevant animal model, demonstrating reduced BBB permeability, decreased edema, and improved neurological function, is promising.

Further in-depth in vitro studies would be beneficial to fully elucidate the cellular and molecular mechanisms underlying the protective effects of this compound on different cell types within the neurovascular unit (e.g., astrocytes, microglia, neurons). Additionally, pharmacokinetic and toxicological studies will be crucial for its translation into a clinical setting. The existing body of preclinical research provides a solid foundation for the continued development of this compound as a novel therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for R-7050 (Favipiravir/T-705) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of R-7050 (also known as Favipiravir or T-705) in various animal models, based on preclinical studies. The included protocols and data are intended to guide researchers in designing and executing in vivo efficacy studies.

Overview of this compound (Favipiravir)

This compound is a potent antiviral agent that functions as a ribonucleoside analogue. It is a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. Its broad-spectrum activity has been evaluated against various viral pathogens in numerous animal models.

Quantitative Data Summary: Dosage and Administration

The following tables summarize the effective dosages and administration routes of this compound in different animal models for various viral infections.

Table 1: this compound (Favipiravir) Dosage and Administration in Mouse Models

| Virus | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Dosing Frequency | Treatment Duration | Outcome | Reference |

| Ebola Virus (EBOV) | BALB/c | 300 | Oral, Intraperitoneal, Subcutaneous | Once or twice daily | 8 days | Fully effective at preventing lethal disease | [1] |

| Ebola Virus (EBOV) | - | 150 | - | Twice daily | Started 6 days post-infection | Successful treatment | [2] |

| Sudan Virus (SUDV) | STAT-1 deficient | 300 | Oral | Twice daily (split dose) | - | Prevented lethal disease | [1] |

| SFTSV | IFNAR-/- | 120 - 200 | Oral | Twice daily | 5 days | 100% survival if started by day 4 post-infection | [3] |

| SFTSV | IFNAR-/- | 60 - 300 | - | - | 5 days | Effective | [3] |

Table 2: this compound (Favipiravir) Dosage and Administration in Guinea Pig Models

| Virus | Guinea Pig Strain | Dosage (mg/kg/day) | Administration Route | Dosing Frequency | Treatment Duration | Outcome | Reference |

| Sudan Virus (SUDV) | Hartley | 150 | - | - | 7 days (started 2 days post-challenge) | 38% survival | |

| Sudan Virus (SUDV) | Hartley | 300 | - | - | 7 days (started 1-5 days post-challenge) | 83-100% survival | |

| Ebola Virus (EBOV) | - | 300 | - | - | 8, 11, or 15 days | Reduced mortality |

Table 3: this compound (Favipiravir) Dosage and Administration in Non-Human Primate Models

| Virus | Animal Model | Dosage (mg/kg) | Administration Route | Dosing Frequency | Outcome | Reference |

| Ebola Virus (EBOV) | Cynomolgus Macaques | 100 | - | Twice daily | Slightly reduced viral load peak, no significant survival increase | |

| Ebola Virus (EBOV) | Cynomolgus Macaques | Loading: 200, Maintenance: 100 | - | Twice daily | Achieved target drug concentrations | |

| Ebola Virus (EBOV) | Cynomolgus Macaques | 150 - 180 | - | Twice daily | Extended survival (40-60% survival rate) |

Experimental Protocols

General Preparation of this compound Formulation

-

For Oral (PO) Administration:

-

Obtain this compound powder (e.g., from Adooq Bioscience).

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

-

Suspend the calculated amount of this compound powder in the methylcellulose solution to achieve the desired final concentration.

-

Ensure the suspension is homogenous before each administration.

-

-

For Subcutaneous (SC) or Intraperitoneal (IP) Administration:

-

Obtain this compound powder.

-

Prepare a formulation solution containing 74.6 mg/mL meglumine in sterile water.